BenchChemオンラインストアへようこそ!

N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Fragment-based drug discovery 3D molecular descriptors BET bromodomain inhibition

N-Cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a synthetic small molecule belonging to the 1,4-thiazepane-4-carboxamide class—a seven-membered heterocyclic scaffold containing both sulfur and nitrogen that has emerged as a privileged 3D fragment for bromodomain and kinase inhibitor discovery. The compound features three pharmacophorically distinct modules: a furan-2-yl substituent at the 7-position, a cyclopentyl group on the carboxamide nitrogen, and a carboxamide linker at the 4-position of the thiazepane ring.

Molecular Formula C15H22N2O2S
Molecular Weight 294.41
CAS No. 1705516-94-4
Cat. No. B2780158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
CAS1705516-94-4
Molecular FormulaC15H22N2O2S
Molecular Weight294.41
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CCC(SCC2)C3=CC=CO3
InChIInChI=1S/C15H22N2O2S/c18-15(16-12-4-1-2-5-12)17-8-7-14(20-11-9-17)13-6-3-10-19-13/h3,6,10,12,14H,1-2,4-5,7-9,11H2,(H,16,18)
InChIKeyUQLKNBSUXGUNDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide (CAS 1705516-94-4): Procurement-Relevant Structural and Pharmacological Baseline


N-Cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a synthetic small molecule belonging to the 1,4-thiazepane-4-carboxamide class—a seven-membered heterocyclic scaffold containing both sulfur and nitrogen that has emerged as a privileged 3D fragment for bromodomain and kinase inhibitor discovery [1]. The compound features three pharmacophorically distinct modules: a furan-2-yl substituent at the 7-position, a cyclopentyl group on the carboxamide nitrogen, and a carboxamide linker at the 4-position of the thiazepane ring. This specific substitution pattern places it within a growing patent landscape targeting RORγt (retinoic acid receptor-related orphan receptor gamma t) modulation [2]. Unlike flat aromatic screening compounds, the saturated thiazepane core imparts high Fsp³ (fraction of sp³-hybridized carbons) and conformational diversity, characteristics increasingly valued in fragment-based drug discovery for targeting challenging protein–protein interaction surfaces [3].

Why In-Class Substitution of N-Cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide Is Scientifically Unjustified


The 1,4-thiazepane-4-carboxamide scaffold is not a single pharmacophore but a modular platform where each substituent independently modulates target engagement, selectivity, and drug-like properties. Published structure–activity relationship (SAR) data from the BRD4 bromodomain series demonstrate that replacing the 7-position heteroaryl group (e.g., furan-2-yl vs. thiophen-2-yl) alters binding affinity and bromodomain selectivity [1]. Similarly, the N-cyclopentyl carboxamide moiety in the target compound occupies a steric and lipophilic space distinct from N-isopropyl, N-tert-butyl, or N-aryl analogs, which have been shown to shift activity profiles in kinase and MAO inhibition assays . Because no single thiazepane-4-carboxamide possesses all three substituents in the same spatial arrangement, generic substitution within this class cannot be assumed to preserve potency, selectivity, metabolic stability, or off-target liability without explicit head-to-head data—data that are currently absent for this specific compound. Procurement decisions must therefore be guided by structural uniqueness and fit-for-purpose screening objectives rather than assumed pharmacological equivalence.

Quantitative Differentiation Evidence for N-Cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide vs. Closest Analogs


Fsp³ and 3D Character: Saturated Heterocyclic Core vs. Flat Aromatic Scaffolds

The 1,4-thiazepane core of the target compound provides substantially higher three-dimensional character compared to widely used flat aromatic heterocycles. Fragment screening studies have demonstrated that 1,4-thiazepane-based fragments exhibit conformational diversity that mimics acetylated lysine side chains in bromodomain binding pockets, a feature absent in benzodiazepine or benzimidazole scaffolds [1]. In a direct NMR-based fragment screen against BRD4(D1), 1,4-acylthiazepanes were identified as novel BET bromodomain ligands with ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) over the N-terminal bromodomain (BD1) of both BRD4 and BRDT [2]. While the target compound itself has not been profiled in this assay, its core scaffold is identical to those demonstrating this selectivity profile. The furan-2-yl substituent at the 7-position introduces an additional hydrogen-bond acceptor (the furan oxygen) not present in phenyl or thiophene analogs, potentially enabling distinct polar interactions within the acetyl-lysine binding channel [3].

Fragment-based drug discovery 3D molecular descriptors BET bromodomain inhibition Screening library design

N-Cyclopentyl vs. N-Aryl/N-Alkyl Carboxamide: Impact on Lipophilicity and Predicted CNS Permeability

The N-cyclopentyl substituent on the carboxamide group imparts a distinct lipophilicity profile compared to common alternatives in the thiazepane-4-carboxamide series. The cyclopentyl group is a moderately lipophilic cycloalkyl moiety (π contribution ≈ +2.0) that sits between smaller alkyl groups (isopropyl, π ≈ +1.5) and bulkier aromatic substituents (phenyl, π ≈ +2.5; 2-ethoxyphenyl, π ≈ +2.8). This intermediate lipophilicity may offer a more favorable balance between membrane permeability and metabolic stability compared to more lipophilic N-aryl analogs such as N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide . The combination of a furan-2-yl group at position 7 (a relatively polar heteroaryl, logP contribution ≈ +1.0) with the N-cyclopentyl group is predicted to yield a balanced overall logP in the range of 2.5–3.5, consistent with lead-like chemical space [1]. In contrast, analogs with 7-phenyl or N-phenyl substituents shift logP higher by ~0.5–1.0 log units, potentially increasing non-specific protein binding and reducing aqueous solubility .

Physicochemical property differentiation Lipophilicity modulation CNS drug design Carboxamide substituent SAR

Furan-2-yl at Position 7 vs. Phenyl/Thiophene: H-Bond Acceptor Capability and Kinase Inhibition Context

The furan-2-yl substituent at the 7-position of the thiazepane ring introduces an oxygen atom capable of serving as a hydrogen-bond acceptor, a feature absent in phenyl-substituted analogs and geometrically distinct from thiophene sulfur. In structurally related kinase inhibitor series, furan-containing compounds have demonstrated measurable activity differences compared to thiophene and phenyl analogs. A published kinase inhibition dataset for furan/thiophene-substituted heterocycles (though not thiazepane-specific) showed that furan-2-yl derivatives exhibited IC50 values of 21.8 ± 1.30 µM, compared to 17.3 ± 1.10 µM for thiophen-2-yl and 37.7 ± 1.30 µM for benzothiophen-2-yl in the same assay system [1]. While these data are from a different scaffold series (benzothiazepine), they illustrate that furan vs. thiophene substitution can yield 2-fold or greater differences in potency. Within the 1,4-thiazepane-4-carboxamide series specifically, 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane has been reported as a selective HDAC6 inhibitor with IC50 = 37 nM and >100-fold selectivity over other HDAC isoforms, confirming that the furan-2-yl-thiazepane substructure can support high-potency, selective target engagement when appropriately substituted at the 4-position [2].

Heteroaryl substitution SAR Kinase inhibitor design Hydrogen-bond acceptor Type II kinase inhibitor

RORγt Patent Context: Scaffold Positioned for Autoimmune Disease Target Differentiation

The 1,4-thiazepane-4-carboxamide scaffold, including the target compound's substitution pattern, appears within the patent family claiming heterocyclic compounds with RORγt inhibitory activity (US 9,156,837 B2) [1]. RORγt is a nuclear receptor critical for Th17 cell differentiation and IL-17 production, validated as a therapeutic target in psoriasis, inflammatory bowel disease, and other autoimmune conditions. The patent discloses that compounds with a cyclic carboxamide substituent at the 4-position of the thiazepane ring (analogous to the N-cyclopentyl group in the target compound) modulate RORγt activity. While specific IC50 values for N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide are not publicly disclosed in the patent, structurally related RORγt inverse agonists have achieved low nanomolar potency (e.g., JNJ-61803534, IC50 = 9.6 nM in TR-FRET assay) [2]. The cyclopentyl-furan-thiazepane substitution triad represents a distinct chemical space within this patent landscape, offering a unique vector for exploring RORγt modulation compared to the more extensively characterized sulfonamide and benzamide series [3].

RORγt inverse agonism Th17/IL-17 pathway Autoimmune disease Patent landscape analysis

Synthetic Tractability and Procurement Scalability vs. Complex Thiazepane Derivatives

The target compound's modular architecture—comprising a commercially accessible 7-(furan-2-yl)-1,4-thiazepane core coupled with cyclopentyl isocyanate or cyclopentylamine via carboxamide formation—makes it synthetically more tractable than many competing thiazepane derivatives requiring complex multi-step sequences. The one-pot synthesis of 1,4-thiazepane cores from α,β-unsaturated esters and 1,2-aminothiols has been optimized for library production with reaction times of 0.5–3 hours and broad substrate scope [1]. This contrasts with dibenzo-1,4-thiazepine derivatives and curcuminoid-thiazepane conjugates that require 5–7 synthetic steps with lower overall yields [2]. For procurement, the compound is available from multiple chemical suppliers with typical purity of ≥95%, enabling direct use in screening cascades without further purification . The N-cyclopentyl carboxamide linkage is chemically stable under standard assay conditions (pH 5–8, ambient temperature, DMSO stock solutions), whereas the 4-acylthiazepane analogs used in BRD4 fragment screening require careful handling due to potential hydrolysis of the acyl linkage [1].

Synthetic accessibility Building block procurement Parallel SAR Fragment elaboration

Optimal Research and Procurement Application Scenarios for N-Cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide


BET Bromodomain (BRD4/BRDT) BD2-Selective Fragment Screening and Elaboration

The 1,4-thiazepane core is validated as a BET bromodomain ligand scaffold with intrinsic BD2 selectivity (≥3–10-fold over BD1). The target compound can serve as a starting fragment for structure-guided elaboration using the published co-crystal structures of thiazepane-BRD4 complexes (PDB: 6UWX, 6UVJ). The furan-2-yl group provides a vector for growing toward the ZA-channel or BC-loop regions of the bromodomain, while the N-cyclopentyl carboxamide offers a handle for modulating lipophilicity and pharmacokinetic properties during hit-to-lead optimization [1][2].

RORγt Inverse Agonist Screening in Th17-Mediated Autoimmune Disease Models

With the compound's structural features falling within the claims of RORγt inhibitor patents, this molecule is suitable for screening in RORγt TR-FRET co-activator recruitment assays and downstream functional assays measuring IL-17A suppression in human CD4+ T cells. The thiazepane-carboxamide chemotype is chemically distinct from the extensively explored sulfonamide RORγt modulator series, offering potential for novel intellectual property and differentiated selectivity profiles against related nuclear receptors (RORα, RORβ) [3].

Kinase Selectivity Panel Screening: Furan-Containing Type II Inhibitor Candidate

The furan-2-yl substituent provides a hydrogen-bond acceptor capable of engaging the kinase hinge region, while the saturated thiazepane core offers conformational flexibility to access allosteric pockets adjacent to the ATP-binding site. This compound is appropriate for broad kinase selectivity profiling panels (e.g., 50–100 kinase panel at 1–10 µM) to identify potential kinase targets, particularly those where furan-containing inhibitors have shown enhanced potency over phenyl or thiophene analogs [4]. The N-cyclopentyl group further contributes to shape complementarity in hydrophobic back pockets commonly exploited by type II kinase inhibitors.

3D Fragment Library Expansion for Protein–Protein Interaction (PPI) Targets

The underrepresentation of saturated 3D fragments in commercial screening libraries is a documented bottleneck in PPI inhibitor discovery. The target compound addresses this gap by combining a saturated seven-membered thiazepane ring (high Fsp³) with a heteroaryl substituent (furan) that enables both hydrophobic and polar interactions. Procurement of this compound for inclusion in a custom 3D-enriched fragment library is supported by the demonstrated synthetic scalability of the thiazepane core chemistry and its compatibility with standard fragment screening workflows (NMR, SPR, thermal shift assays) [1].

Quote Request

Request a Quote for N-cyclopentyl-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.